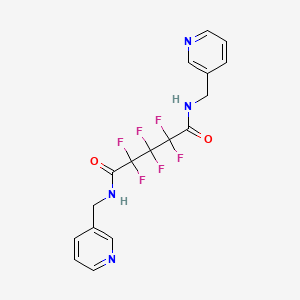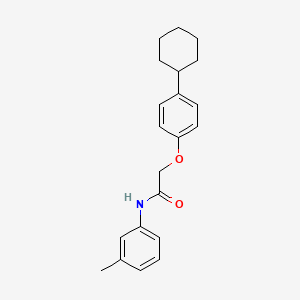
N-(2-methyl-4-nitrophenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)isonicotinamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation.
Mécanisme D'action
The mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide is not fully understood. However, it has been proposed that N-(2-methyl-4-nitrophenyl)isonicotinamide inhibits the activity of enzymes involved in the biosynthesis of essential molecules in bacterial and fungal cells. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce apoptosis in tumor cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA, RNA, and proteins. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to induce oxidative stress in bacterial and fungal cells, which may contribute to its antimicrobial activity. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to induce cell cycle arrest and apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-4-nitrophenyl)isonicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-methyl-4-nitrophenyl)isonicotinamide has also been found to have low toxicity in mammalian cells, which makes it a promising candidate for further research. However, N-(2-methyl-4-nitrophenyl)isonicotinamide has some limitations as well. It has limited solubility in water, which may affect its bioavailability. N-(2-methyl-4-nitrophenyl)isonicotinamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(2-methyl-4-nitrophenyl)isonicotinamide. One area of research is to investigate the mechanism of action of N-(2-methyl-4-nitrophenyl)isonicotinamide in more detail. Another area of research is to explore the potential applications of N-(2-methyl-4-nitrophenyl)isonicotinamide in the treatment of bacterial, fungal, and tumor infections. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide can be modified to increase its solubility and half-life in vivo, which may improve its effectiveness as a therapeutic agent. Overall, N-(2-methyl-4-nitrophenyl)isonicotinamide is a promising compound that has the potential to be used in a variety of scientific research applications.
Méthodes De Synthèse
N-(2-methyl-4-nitrophenyl)isonicotinamide can be synthesized through the reaction of 2-methyl-4-nitroaniline with isonicotinic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized over the years to increase yield and purity of N-(2-methyl-4-nitrophenyl)isonicotinamide.
Applications De Recherche Scientifique
N-(2-methyl-4-nitrophenyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(2-methyl-4-nitrophenyl)isonicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It also exhibits antifungal activity against Candida albicans and Aspergillus niger. Furthermore, N-(2-methyl-4-nitrophenyl)isonicotinamide has been found to inhibit the growth of various tumor cell lines, including breast cancer and lung cancer cells.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-11(16(18)19)2-3-12(9)15-13(17)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZFIIGMKXAKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)



![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)
![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)